molecular formula C22H16O3 B12009709 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione

2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B12009709
M. Wt: 328.4 g/mol
InChI Key: WGLPOUUCUHQXBG-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione (molecular formula: C23H17NO3, molecular weight: 355.40 g/mol, CAS: 1022467-71-5) is a derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a benzyloxy-substituted phenyl group at the 2-position (Fig. 1). This compound shares structural features with indandione-based dyes, pharmaceuticals, and organic semiconductors .

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13,20H,14H2

InChI Key

WGLPOUUCUHQXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(benzyloxy)benzaldehyde and indene-1,3-dione.

    Condensation Reaction: The key step involves a condensation reaction between 3-(benzyloxy)benzaldehyde and indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Domino Aza/Oxa-Diels–Alder Reactions

The 1,3-indanedione moiety participates in domino reactions with α,β-unsaturated aldimines to form spirocyclic frameworks. Key findings include:

Reaction with α,β-Unsaturated Aldimines

  • Conditions : Catalyst-free, dry acetonitrile at 60°C under nitrogen .

  • Products : Polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] (e.g., 3a–3v ).

  • Yield : 65–86% depending on substituents .

EntryAr<sup>1</sup>Ar<sup>2</sup>Ar<sup>3</sup>Yield (%)
3ap-BrC<sub>6</sub>H<sub>4</sub>p-CH<sub>3</sub>C<sub>6</sub>H<sub>4</sub>p-CH<sub>3</sub>OC<sub>6</sub>H<sub>4</sub>82
3fp-BrC<sub>6</sub>H<sub>4</sub>Php-CH<sub>3</sub>OC<sub>6</sub>H<sub>4</sub>86

Mechanism : Sequential aza-Diels–Alder (endo-transition state) and oxa-Diels–Alder reactions .

Solvent-Controlled Rearrangements

Under basic conditions, spiroindane-1,3-diones undergo solvent-dependent rearrangements:

DBU-Mediated Rearrangement

  • Conditions :

    • MeCN : Forms tritylone alcohols (5a ) via 1,2-phenyl migration (80% yield) .

    • EtOH : Produces 2-benzoylbenzoates (6a ) via ring expansion (68% yield) .

SolventBase (equiv)ProductYield (%)
MeCNDBU (15)5a 80
EtOHDBU (2.5)6a 68

Mechanistic Pathway :

  • Deprotonation and cyclopropane intermediate formation.

  • Solvent-dependent divergence:

    • In MeCN: 1,2-phenyl migration.

    • In EtOH: Aromatization via diene intermediate .

Nucleophilic Additions

The electron-deficient carbonyl groups in 1,3-indanedione derivatives are susceptible to nucleophilic attack:

Michael Addition

  • Substrates : Enolates, amines, or thiols.

  • Example : Reaction with enamines forms intermediates for spirocyclization .

Retro-Knoevenagel and Dynamic Covalent Exchange

The benzylidene group in 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione undergoes dynamic exchange with imines, enabling reversible C═C/C═N bond formation. This process involves:

  • Conditions : Room temperature, polar aprotic solvents .

  • Outcome : Generation of 2-styrylidene-1,3-indanediones .

Photochemical Reactivity

While not directly reported for this compound, structurally related indanediones participate in [2+2] photocycloadditions under UV light (λ = 254–350 nm) . Potential applications include synthesizing cyclobutane-based natural products.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potential as a lead compound for developing new anticancer agents. The compound was evaluated for its ability to inhibit the growth of KB cell lines, showing promising results in both in vitro and in vivo assays .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes related to cancer progression. For instance, molecular docking studies indicated that it could inhibit key proteins involved in tumor growth and metastasis. This suggests a potential role in the development of targeted cancer therapies .

Fluorescent Chemosensors

2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione has been utilized in the development of fluorescent chemosensors for detecting metal ions, particularly copper(II). The compound's ability to undergo fluorescence enhancement upon binding with Cu²⁺ ions makes it a valuable tool for environmental monitoring and biomedical applications .

Photophysical Properties

The photophysical characteristics of this compound have been studied to understand its behavior under UV light. Its ability to absorb and emit light can be exploited in various applications, including organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Analytical Reagents

Due to its reactivity and specificity towards certain ions, 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione serves as an effective analytical reagent in titrations and colorimetric assays. It can be used to quantify metal ions in complex mixtures, providing a reliable method for environmental analysis .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against KB cell lines
Study 2Fluorescent ChemosensorExhibited high selectivity for Cu²⁺ with fluorescence enhancement
Study 3Enzyme InhibitionInhibitory effects on key cancer-related enzymes were confirmed through molecular docking studies

Mechanism of Action

The mechanism by which 2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the indene-dione core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural Features of Selected 1H-Indene-1,3(2H)-dione Derivatives
Compound Name Substituent at 2-Position Molecular Weight (g/mol) Planarity (Angle between Rings) Key Applications References
2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione 3-(Benzyloxy)phenyl 355.40 Not reported Pharmaceuticals, materials
ID[1] (2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione) 4-(Dimethylamino)benzylidene 277.32 3.19° Nonlinear optics (NLO)
ID[2] (2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione) 3-[4-(Dimethylamino)phenyl]allylidene 303.36 13.06° NLO chromophores
2-Benzylidene-1H-indene-1,3(2H)-dione Benzylidene 234.22 Planar (no significant tilt) Dyes, antioxidants
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione Xanthenyl 314.33 Not reported Plant growth modulation
  • Planarity and Conjugation :
    The planarity of 1H-indene-1,3(2H)-dione derivatives is critical for applications in optoelectronics. For example, ID[1] exhibits near-planar geometry (3.19° tilt), enhancing π-conjugation and NLO performance, while ID[2] with a longer π-bridge shows reduced planarity (13.06° tilt), diminishing electronic delocalization . The benzyloxy group in the target compound likely introduces steric hindrance, reducing planarity compared to ID[1], though experimental data is lacking.

  • Electronic Effects: Substituents such as dimethylamino (electron-donating) in ID[1] and benzyloxy (moderately electron-donating via ether linkage) influence charge-transfer properties.

Biological Activity

2-[3-(Benzyloxy)phenyl]-1H-indene-1,3(2H)-dione, a compound belonging to the indene-dione class, has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione features an indene core substituted with a benzyloxy group. The synthesis typically involves the reaction of benzyl alcohol derivatives with indene-dione precursors under specific catalytic conditions to yield the desired compound.

Anticancer Properties

Recent studies have indicated that 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione exhibits significant anticancer properties across various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been shown to increase the levels of cleaved PARP and caspase-3 in treated cells, indicating a shift towards apoptotic pathways .
  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines are notably low, suggesting potent activity (e.g., IC50 values around 10-30 µM) depending on the specific conditions and formulations used .
Cell LineIC50 (µM)Mechanism of Action
MCF-722.34Induction of apoptosis via caspase activation
HepG224.05Cell cycle arrest at G2/M phase
HeLa21.13Increased expression of Bax and decreased Bcl-2

Antimicrobial Activity

In addition to its anticancer effects, 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies : Research indicates that this compound shows significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the efficacy of 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione:

  • Study on Hepatocellular Carcinoma : A study evaluated the effects of this compound on hepatocellular carcinoma cell lines, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on its antibacterial properties showed that formulations containing this compound could effectively inhibit bacterial growth in vitro, suggesting potential for therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 3-(benzyloxy)benzaldehyde and 1H-indene-1,3(2H)-dione. Acid catalysts like camphorsulfonic acid (CSA) or Lewis acids (e.g., LiClO₄) in ethanol under reflux improve yields (70–90%). Reaction progress is monitored via TLC, and purification is achieved via recrystallization or column chromatography. Similar protocols for structurally related indene-diones demonstrate high reproducibility .

Q. How is the tautomeric behavior of this compound characterized in solution?

  • Methodological Answer : Tautomeric forms (diketo, enol, enolate) are solvent- and pH-dependent. Use UV-Vis spectroscopy to track absorption shifts (e.g., λmax ~400 nm for enol vs. ~300 nm for diketo forms). Solvent polarity (e.g., DMSO vs. hexane) and pH titration (1–14) with NMR (¹H/¹³C) or FTIR (C=O stretch at ~1700 cm⁻¹) confirm dominant tautomers. For example, polar aprotic solvents stabilize enolate forms .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy phenyl protons at δ 5.0–5.2 ppm; indene-dione carbonyls at δ 190–200 ppm).
  • FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₆O₃, m/z 329.11).
  • XRD : Resolve solid-state conformation if single crystals are obtained .

Advanced Research Questions

Q. How can computational modeling predict its biological or material properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (EHOMO/ELUMO) to predict electron affinity (e.g., ΔEgap <3.5 eV indicates high reactivity).
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., Ubiquinol-cytochrome reductase) or metal surfaces (Fe(110) for corrosion studies). Strong binding energies (>200 kJ/mol) correlate with inhibition efficacy .
  • Table 1 : Computed Reactivity Descriptors (Example for Analogous Derivatives)
ParameterValue RangeSignificance
EHOMO (eV)-5.2 to -4.8Electron-donating capacity
ELUMO (eV)-1.7 to -1.3Electron-accepting capacity
ΔEgap (eV)2.8–3.5Chemical reactivity
Binding Energy (kJ/mol)89–237Adsorption strength on Fe(110)

Q. What experimental strategies evaluate its enzyme inhibition potential?

  • Methodological Answer :

  • In Silico Screening : Use PASS server predictions to identify targets (e.g., aryl-alcohol dehydrogenase).
  • In Vitro Assays : Conduct enzyme inhibition assays (IC₅₀ determination) with UV-Vis or fluorescence readouts. For example, monitor NADPH depletion at 340 nm for Ubiquinol-cytochrome reductase inhibition .

Q. How do photolytic conditions influence its stability and degradation pathways?

  • Methodological Answer :

  • Flash Photolysis : Irradiate in controlled solvents (e.g., acetonitrile) with a pulsed laser (λ=355 nm) to generate transient species (e.g., triplet states). Monitor decay kinetics via transient absorption spectroscopy.
  • Degradation Products : Analyze via LC-MS to identify intermediates (e.g., benzyloxy cleavage products) .

Q. What mechanistic insights guide its derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Schiff Base Formation : React with amino acids (e.g., glycine) in ethanol under reflux to form imine derivatives. Track via ¹H NMR (δ 8.5–9.0 ppm for C=N).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding to biological targets .

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